molecular formula C7H8BrNO2 B8773288 2-[(6-Bromopyridin-2-yl)oxy]ethanol CAS No. 61463-67-0

2-[(6-Bromopyridin-2-yl)oxy]ethanol

Cat. No.: B8773288
CAS No.: 61463-67-0
M. Wt: 218.05 g/mol
InChI Key: QTIIFAJFPJLDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Bromopyridin-2-yl)oxy]ethanol is a brominated pyridine derivative characterized by an ether linkage (-O-) connecting the ethanol moiety to the 2-position of a 6-bromopyridine ring.

Properties

CAS No.

61463-67-0

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)oxyethanol

InChI

InChI=1S/C7H8BrNO2/c8-6-2-1-3-7(9-6)11-5-4-10/h1-3,10H,4-5H2

InChI Key

QTIIFAJFPJLDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
2-[(6-Bromopyridin-2-yl)oxy]ethanol C₇H₈BrNO₂ 232.05* Ether (-O-), hydroxyl (-OH) Ether linkage enhances hydrophobicity; bromine enables cross-coupling .
1-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO 202.05 Hydroxyl (-OH) directly on pyridine Lower molecular weight; potential for hydrogen bonding .
2-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO 202.05 Hydroxyl (-OH) at 2-position Structural isomer of 1-(6-Bromopyridin-2-yl)ethanol; similar reactivity .
2-(6-Bromopyridin-2-yl)propan-2-ol C₈H₁₀BrNO 216.08 Branched alcohol (-OH) Steric hindrance from branched chain may reduce reactivity .
[6-(Bromomethyl)pyridin-2-yl]methanol C₇H₇BrNO 216.05 Bromomethyl (-CH₂Br), hydroxymethyl Dual functionality for further derivatization .
2-(6-Bromonaphthalen-2-yl)oxyethanol C₁₂H₁₁BrO₂ 267.12 Naphthalene core, ether linkage Larger aromatic system increases lipophilicity .

Key Differences and Implications

Functional Groups and Reactivity: The ether linkage in 2-[(6-Bromopyridin-2-yl)oxy]ethanol distinguishes it from alcohol derivatives (e.g., 1-(6-Bromopyridin-2-yl)ethanol). Ethers generally exhibit lower polarity and higher chemical stability compared to alcohols, which may influence solubility and metabolic pathways . Bromomethyl and hydroxymethyl groups in [6-(Bromomethyl)pyridin-2-yl]methanol allow dual reactivity (e.g., alkylation and oxidation), unlike the single hydroxyl group in ethanol analogs .

Steric and Electronic Effects: 2-(6-Bromopyridin-2-yl)propan-2-ol features a tertiary alcohol, introducing steric hindrance that could impede nucleophilic attacks or coordination with metal catalysts .

Synthetic Utility: Bromine at the 6-position is critical for Suzuki-Miyaura coupling, as demonstrated in the synthesis of related pyridine derivatives . Ethanol and propanol analogs may serve as intermediates for esterification or etherification, while bromomethyl derivatives are suited for nucleophilic substitutions .

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